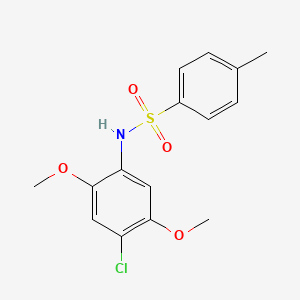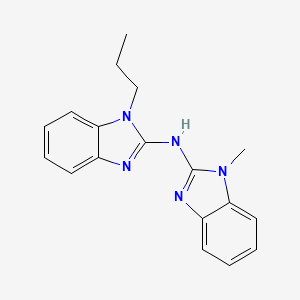![molecular formula C18H25N3OS B5557957 3,3-dimethyl-6-(propylthio)-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5557957.png)
3,3-dimethyl-6-(propylthio)-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals known for their heterocyclic structure, which often exhibits significant biological activity. Such compounds are synthesized through various chemical reactions, aiming to explore their potential applications in different scientific fields.
Synthesis Analysis
Synthesis of compounds similar to the one typically involves multi-component reactions, such as the three-component condensation of pyridinium ylides, β-ketonitriles, and aldehydes with divergent regioselectivity. This method is known for generating compounds with complex heterocyclic structures in a diastereoselective manner, as demonstrated by Demidov et al. (2021), who synthesized a library of trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles through such a process (Demidov et al., 2021).
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile, has been analyzed through X-ray diffraction, revealing a C1 symmetry group and distorted envelope conformation for the heterocyclic rings (Jansone et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving compounds of this class can lead to diverse products depending on the reactants and conditions. For instance, George et al. (1998) reported the synthesis of pyridine derivatives through the reaction of 3-aryl-2-cyano-5,5-bis(methylthio)penta-2,4-dienenitrile with 2-hydroxymethylpyrrolidine, highlighting the versatility of chemical reactions in producing a variety of structural derivatives (George et al., 1998).
Physical Properties Analysis
The physical properties of compounds within this chemical class are crucial for understanding their potential applications. The crystal packing, hydrogen bonding, and other intermolecular interactions play a significant role in their stability and reactivity. Studies such as those conducted by Low et al. (2007) on 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles provide insight into these aspects through detailed structural analysis (Low et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the structure of the compound. For instance, Buryi et al. (2019) explored the synthesis and properties of 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile and its derivatives, providing valuable information on their chemical behavior and potential biological activity (Buryi et al., 2019).
Scientific Research Applications
Molecular and Crystal Structure Analysis
Research into similar pyridine derivatives emphasizes the significance of understanding their molecular and crystal structures for applications in material science and drug design. For instance, the study on the molecular and crystal structure of related pyridine derivatives by Jansone et al. (2007) demonstrates how X-ray diffraction analysis can reveal intricate details about molecular symmetry and intermolecular interactions, which are crucial for designing compounds with desired physical and chemical properties (Jansone, D., Belyakov, S., Fleisher, M., Leite, L., & Lukevics, E., 2007).
Synthesis and Catalysis
The novel synthesis methods for pyridine derivatives highlight the compound's relevance in synthetic chemistry. Rahmani et al. (2018) reported on the efficient synthesis of pyridine-pyrimidines via a multicomponent reaction, showcasing the versatility of pyridine derivatives in chemical synthesis and the potential for the development of novel catalytic processes (Rahmani, F., Mohammadpoor-Baltork, I., Khosropour, A., Moghadam, M., Tangestaninejad, S., & Mirkhani, V., 2018).
Neurotropic Activity
The neurotropic activities of pyrano[3,4-c]pyridines, as explored by Paronikyan et al. (2016), suggest potential therapeutic applications of these compounds in neurology. Their study on new diamino derivatives of pyrano[3,4-c]pyridines revealed the compounds' ability to exhibit neurotropic properties, opening avenues for research into their use in treating neurological disorders (Paronikyan, E., Dashyan, S., Dzhagatspanyan, I. A., Paronikyan, R., Nazaryan, I. M., Akopyan, A. G., Minasyan, N. S., Ayvazyan, A., Tamazyan, R., & Babaev, E., 2016).
Structural and Optical Properties
The investigation into the structural and optical properties of pyridine derivatives by Zedan, El ‐ Taweel, and El ‐ Menyawy (2020) emphasizes the importance of these compounds in materials science. Their work on the characterization of pyrazolo pyridine derivatives provided insights into the compounds' thermal, structural, and optical characteristics, which could be leveraged in the development of new materials for electronics and photonics (Zedan, El ‐ Taweel, & El ‐ Menyawy, 2020).
properties
IUPAC Name |
3,3-dimethyl-6-propylsulfanyl-8-pyrrolidin-1-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-4-9-23-17-14(11-19)13-10-18(2,3)22-12-15(13)16(20-17)21-7-5-6-8-21/h4-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKSONUOPGJIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C2=C(COC(C2)(C)C)C(=N1)N3CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-6-(propylsulfanyl)-8-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5557889.png)
![1-(5-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5557899.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5557907.png)
![4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5557913.png)

![N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]](/img/structure/B5557929.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5557936.png)
![N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride](/img/structure/B5557944.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5557947.png)

![1-[(4-methylphenoxy)acetyl]-4-(propylsulfonyl)piperazine](/img/structure/B5557967.png)
![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5557975.png)
![9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5557979.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5557984.png)